(2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-(4-ethylsulfanylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUBRYRBSJQHRX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=CC=C(C=C1)[C@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Enantioselective Preparation of 2r 2 Amino 2 4 Ethylsulfanyl Phenyl Ethan 1 Ol
Strategies for Carbon-Nitrogen and Carbon-Oxygen Bond Formation
The construction of the vicinal amino alcohol moiety requires careful strategic planning. Most modern approaches introduce the chirality through an asymmetric reduction of a prochiral ketone precursor, typically 2-amino-1-(4-(ethylthio)phenyl)ethanone or a protected analogue. This method simultaneously establishes the stereochemistry of both the alcohol and the amine-bearing carbon centers. Alternative strategies involve building the chiral backbone through stereoselective alkylation or arylation reactions or by employing removable chiral auxiliaries to direct the formation of the desired stereoisomers.
Asymmetric catalysis represents one of the most efficient and atom-economical methods for synthesizing enantiomerically pure compounds. This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol, transition metal catalysis, organocatalysis, and biocatalysis offer powerful tools for the key stereochemical-determining step, which is typically the reduction of the corresponding α-amino ketone.
The asymmetric reduction of prochiral ketones, particularly α-amino ketones, is a well-established and highly effective method for producing chiral β-amino alcohols. Transition metal complexes featuring chiral ligands are exceptionally proficient at catalyzing these transformations with high enantioselectivity and efficiency.
Asymmetric Transfer Hydrogenation (ATH) is a prominent technique in this domain. It typically employs a hydrogen donor, such as formic acid/triethylamine azeotrope or 2-propanol, in the presence of a chiral catalyst. Ruthenium and Rhodium complexes are among the most successful catalysts for this transformation. For instance, Ru-complexes with chiral phosphine (B1218219) ligands have been successfully used for the hydrogenation of α-amino ketones. google.com Similarly, catalysts like RhCl(R,R)-TsDPEN have demonstrated excellent performance in the ATH of aryl 2-tert-butylaminoethanones, yielding the corresponding β-amino alcohols with enantiomeric excesses (ee) often reaching 97–99%. researchgate.net This method circumvents the traditional halogenation–reduction–amination sequence, offering a more direct route. researchgate.net The reaction conditions, including pressure, temperature, and catalyst loading, are critical parameters that influence reaction time and selectivity. google.com
| Catalyst System | Substrate Type | Hydrogen Source | Typical ee (%) | Reference |
|---|---|---|---|---|
| Ruthenium Complex with Chiral Phosphine Ligand | Aryl α-amino ketones | H₂ gas (1-100 bar) | >96 | google.com |
| RhCl(R,R)-TsDPEN | Aryl 2-tert-butylaminoethanones | HCOOH/NEt₃ | 97-99 | researchgate.net |
Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful complement to metal- and biocatalysis. For the synthesis of chiral β-amino alcohols, the most relevant organocatalytic method is the asymmetric reduction of the ketone precursor.
The Corey-Bakshi-Shibata (CBS) reduction is a landmark in this field. This method utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to stereoselectively deliver a hydride from a stoichiometric reductant, typically a borane (B79455) source such as borane-dimethyl sulfide (B99878) (BMS). semanticscholar.org The oxazaborolidine catalyst coordinates with the borane and the ketone substrate, organizing them into a rigid, chair-like six-membered transition state that directs the hydride transfer to one face of the carbonyl group. This methodology has been successfully applied to the reduction of α-ketoimines, yielding arylethanolamines with enantiomeric excesses up to 93%. researchgate.net The efficiency and selectivity of the CBS reduction make it a highly valuable tool for accessing chiral amino alcohols like this compound.
| Catalyst Type | Reductant | Substrate Type | Typical ee (%) | Reference |
|---|---|---|---|---|
| Chiral Oxazaborolidine (CBS Catalyst) | Borane-dimethyl sulfide (BMS) | α-Ketoimines / Aryl Ketones | up to 93 | researchgate.net |
Biocatalysis leverages the remarkable selectivity and efficiency of enzymes to perform chemical transformations. For the synthesis of chiral alcohols, ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly powerful. These enzymes catalyze the reduction of ketones to alcohols with exquisite stereo-, regio-, and enantioselectivity, often under mild reaction conditions in aqueous media.
The synthesis of this compound can be envisioned via the KRED-catalyzed reduction of 2-amino-1-(4-(ethylthio)phenyl)ethanone. A vast number of KREDs are commercially available or can be identified from microbial sources, and they can be engineered through techniques like directed evolution to enhance their activity, stability, and selectivity towards non-natural substrates. researchgate.net These enzymes require a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. To make the process economically viable, a cofactor regeneration system is employed, often using a cheap sacrificial alcohol like 2-propanol or ethanol (B145695) and a corresponding dehydrogenase. nih.gov This approach has been successfully applied to produce chiral building blocks for numerous active pharmaceutical ingredients, achieving high conversions (≥98%) and excellent diastereomeric or enantiomeric excess (>99%). researchgate.netnih.gov
| Enzyme Source/Name | Substrate Type | Cofactor Regeneration | Conversion/Selectivity | Reference |
|---|---|---|---|---|
| Engineered KRED from Sporidiobolus salmonicolor | Prochiral ketone for Ipatasertib | Glucose/Glucose Dehydrogenase | ≥98% conversion, 99.7% de | researchgate.net |
| KRED 132 | Precursor for Atomoxetine | Ethanol/LKADH/YAlDH | High yield and ee | nih.gov |
| KRED 108/132 | Precursor for Fluoxetine | Ethanol/LKADH/YAlDH | High yield and ee | nih.gov |
An alternative to the reduction of a pre-formed ketone involves the stereoselective formation of one of the key carbon-carbon or carbon-nitrogen bonds that define the amino alcohol backbone. These methods often start from smaller, readily available chiral precursors.
One modern approach involves stereoselective electrocatalytic decarboxylative transformations. For example, a chiral carboxylic acid derived from an amino acid like serine can be used to couple with aryl fragments in a modular and general fashion. nih.gov This radical-based method allows for the formation of diverse substituted amino alcohols by creating entirely different bond disconnections compared to traditional ionic pathways. nih.gov
Another strategy is the alkylation of chiral glycine (B1666218) or serine equivalents. Phase-transfer catalytic alkylation, for example, can be used to introduce side chains to precursors like 2-phenyl-2-oxazoline (B1210687) derivatives under the influence of a chiral catalyst. researchgate.net These methods establish the crucial stereocenter that bears the amino group, which can then be further elaborated to the final amino alcohol product. While powerful, these routes can be more synthetically demanding than the direct reduction of a ketone precursor for this specific target molecule.
The use of a chiral auxiliary is a classic and robust strategy for asymmetric synthesis. wikipedia.org In this approach, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. The newly formed stereocenter is created diastereoselectively due to the steric and electronic influence of the auxiliary. Finally, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com
For synthesizing β-amino alcohols, popular auxiliaries include Evans oxazolidinones and pseudoephedrine or its analogue, pseudoephenamine. nih.gov A plausible route would involve acylating an Evans oxazolidinone with a protected aminoacetic acid derivative. The resulting imide can then be subjected to a diastereoselective reduction of a ketone or an aldol-type reaction followed by further transformations.
Alternatively, a glycine enolate equivalent attached to a chiral auxiliary can be alkylated with a suitable electrophile, such as 4-(ethylthio)benzyl bromide. The auxiliary shields one face of the enolate, leading to a highly diastereoselective alkylation. researchgate.net Subsequent removal of the auxiliary and reduction of the carbonyl group yields the desired enantiomerically enriched amino alcohol.
| Chiral Auxiliary | Key Reaction Type | Typical Diastereoselectivity | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Alkylation, Aldol (B89426) Reactions | High (often >95:5 dr) | researchgate.net |
| Pseudoephedrine/Pseudoephenamine | Alkylation of Amides | High (often >95:5 dr) | nih.gov |
| SAMP/RAMP Hydrazones | Alkylation of Ketones/Aldehydes | High (often >95:5 dr) | |
| 8-Phenylmenthol | Diels-Alder, Ene Reactions | High | wikipedia.org |
Ring-Opening Reactions of Chiral Epoxide Precursors
The asymmetric ring-opening of epoxides with nitrogen nucleophiles stands as one of the most direct and efficient methods for the preparation of chiral β-amino alcohols. mdpi.com This strategy relies on a suitably substituted chiral epoxide precursor, which undergoes a regioselective nucleophilic attack by an amine or an ammonia (B1221849) equivalent to furnish the desired product.
The key precursor for the synthesis of this compound via this route would be (R)-2-[4-(ethylsulfanyl)phenyl]oxirane. The reaction involves the opening of this epoxide ring with an amino group source. The regioselectivity of this reaction is crucial; the nucleophile must attack the benzylic carbon atom to yield the desired 1-phenyl-2-aminoethanol scaffold. Lewis acids or enzymes are often employed to catalyze the reaction and control the regioselectivity. researchgate.netrsc.org For instance, scandium triflate has been used to facilitate the ring-opening of styrene (B11656) oxide derivatives. researchgate.net
Enzymatic catalysis, particularly with lipases, offers a green and highly selective alternative. mdpi.com Lipases can catalyze the aminolysis of epoxides under mild conditions, often with high yields and excellent enantioselectivity. mdpi.com The choice of solvent and enzyme source is critical for optimizing the reaction's efficiency.
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| None (Neat) | None | 100 | High | rsc.org |
| Sc(OTf)₃ / DIEA | Various | 80 | Good | researchgate.net |
| Lipozyme TL IM (Lipase) | Toluene | 35 | >95 | mdpi.com |
Novel Electro- and Photochemical Methodologies for Stereoselective Access
Recent advancements in synthetic organic chemistry have introduced electro- and photochemical methods as powerful tools for constructing chiral molecules. rsc.org These techniques offer unique reactivity profiles, often proceeding through radical intermediates, which provides an alternative to traditional polar-driven reactions. nih.govresearchgate.net
For the synthesis of chiral amino alcohols, electrocatalytic decarboxylative transformations have been developed. nih.govchemrxiv.org This approach can leverage readily available chiral precursors, such as amino acids, to generate radical species that couple with other fragments in a stereoselective manner. Another innovative strategy involves a dual Cr/photoredox catalytic system. acs.org This method enables the in situ generation of α-amino carbanion equivalents from α-silyl amines, which can then add to carbonyl compounds to form protected 1,2-amino alcohols. acs.org This approach expands the scope of accessible structures and provides a novel retrosynthetic disconnection for this class of compounds. acs.org
Photo/electro-catalytic methods are particularly attractive due to their potential for mild reaction conditions and reduced reliance on stoichiometric reagents. rsc.org The development of enantioselective variants of these reactions is a current area of intense research, promising more efficient and sustainable routes to enantiomerically enriched amino alcohols.
Precursor Synthesis and Stereocontrol in Early Stages
The successful enantioselective synthesis of the target molecule is critically dependent on the preparation of chiral precursors and the establishment of the correct stereochemistry early in the synthetic sequence.
For the ring-opening strategy, the key precursor is the chiral epoxide, (R)-2-[4-(ethylsulfanyl)phenyl]oxirane. This can be synthesized through several methods, including the asymmetric epoxidation of the corresponding alkene, 4-(ethylsulfanyl)styrene, using catalysts like those developed for the Sharpless epoxidation. Alternatively, a kinetic resolution of the racemic epoxide can be performed, where one enantiomer is selectively reacted or hydrolyzed, leaving the desired (R)-enantiomer enriched.
Another major pathway to chiral β-amino alcohols is the asymmetric reduction of α-amino ketones. In this case, the precursor would be 2-amino-1-[4-(ethylsulfanyl)phenyl]ethanone. This ketone can be asymmetrically hydrogenated using a chiral catalyst, such as a Rh or Ir complex with a chiral phosphine ligand, to set the stereocenter at the alcohol position. researchgate.net
Biocatalytic methods also play a crucial role in precursor synthesis. researchgate.net For example, engineered amine dehydrogenases can be used for the reductive amination of α-hydroxy ketones, providing direct access to chiral vicinal amino alcohols with high enantiomeric excess. researchgate.netfrontiersin.org
| Strategy | Key Precursor | Method of Stereocontrol | Typical Outcome |
|---|---|---|---|
| Asymmetric Epoxidation | Alkene (e.g., 4-(ethylsulfanyl)styrene) | Chiral catalyst (e.g., Sharpless, Jacobsen) | Enantioenriched Epoxide |
| Asymmetric Hydrogenation | α-Amino Ketone | Chiral metal catalyst (e.g., Ir, Rh) | Enantioenriched Amino Alcohol |
| Biocatalytic Reductive Amination | α-Hydroxy Ketone | Engineered Amine Dehydrogenase (AmDH) | Enantioenriched Amino Alcohol |
Optimization of Reaction Conditions for Enantiomeric Purity and Yield
Achieving high enantiomeric purity (typically measured as enantiomeric excess, ee) and chemical yield is paramount. This requires meticulous optimization of various reaction parameters.
For catalytic reactions, such as asymmetric hydrogenation or epoxide ring-opening, the choice of catalyst and ligand is the most critical factor. researchgate.net Subtle changes in the ligand structure can have a profound impact on the stereochemical outcome. Other parameters that are systematically varied include:
Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and selectivity.
Temperature: Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate.
Pressure: In hydrogenation reactions, the pressure of hydrogen gas can affect both the rate and selectivity.
Catalyst Loading: The amount of catalyst used is optimized to ensure complete conversion in a reasonable time without being unnecessarily high, which would increase costs.
In biocatalytic transformations, parameters such as pH, temperature, substrate concentration, and the presence of co-solvents or additives are optimized to maximize the enzyme's activity and stability, leading to improved yields and enantioselectivity. frontiersin.orgnih.gov For example, a study on the biocatalytic synthesis of a chiral alcohol demonstrated that conducting the reaction as a slurry at an elevated temperature (45 °C) resulted in a 99.3% yield and an enantiomeric excess of 99.9%. nih.gov
| Entry | Parameter Varied | Condition | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Temperature | 25 °C | 95 | 92 |
| 2 | Temperature | 0 °C | 92 | 98 |
| 3 | Solvent | Methanol | 98 | 99 |
| 4 | Solvent | Toluene | 85 | 95 |
Scale-Up Considerations for Laboratory and Research Production
Translating a synthetic route from a small-scale laboratory experiment to larger-scale production for research purposes introduces a new set of challenges. Key considerations include the cost and availability of starting materials and catalysts, the safety of the process, and the robustness and reproducibility of the reaction.
For many modern catalytic reactions, especially those using precious metals or complex ligands, catalyst cost and recyclability are significant concerns. Heterogenizing a catalyst by immobilizing it on a solid support is one strategy to facilitate its recovery and reuse.
Continuous flow chemistry is emerging as a highly effective technology for scaling up chemical syntheses. rsc.org Flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields, better selectivity, and improved safety compared to traditional batch processes. rsc.org The small reactor volume enhances heat and mass transfer, and the continuous nature of the process allows for the production of significant quantities of material over time. Electrocatalytic methods are particularly well-suited to flow chemistry, and their scalability has been successfully demonstrated in gram-scale flow reactors. nih.govchemrxiv.org
Purification of the final product is another critical aspect of scale-up. Crystallization is often the preferred method for obtaining highly pure enantiomers on a larger scale, as it can be more efficient and economical than chromatographic separation.
Stereochemical Characterization and Enantiomeric Purity Assessment of 2r 2 Amino 2 4 Ethylsulfanyl Phenyl Ethan 1 Ol
Advanced Spectroscopic Techniques for Configuration Assignment
Spectroscopic methods offer powerful tools for the stereochemical analysis of chiral molecules like (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol. These techniques provide detailed information on the molecule's structure and its interaction with other chiral entities or polarized light.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the enantiomeric purity of a chiral compound. Since enantiomers are spectroscopically identical in an achiral environment, their differentiation requires the use of a chiral auxiliary. This is achieved by adding a Chiral Solvating Agent (CSA) or a Chiral Shift Reagent (CSR) to the NMR sample. nih.gov
These agents interact non-covalently with the enantiomers of the analyte to form transient diastereomeric complexes. nih.gov Diastereomers, unlike enantiomers, have different physical properties and thus produce distinct signals in the NMR spectrum. libretexts.org This results in the separation of signals for the (2R) and (2S) enantiomers, allowing for the determination of their relative proportions by integrating the corresponding peaks. nih.gov
For an amino alcohol like this compound, the interaction with a CSA typically involves hydrogen bonding and other non-covalent interactions at the amino and hydroxyl groups. The chemical shift non-equivalence (ΔΔδ) observed for specific protons, such as the methine proton at the chiral center, can be measured. For instance, studies on similar amino alcohols like phenylalaninol and 2-amino-1-phenylethanol (B123470) using chiral polyoxometalate hosts have demonstrated the successful determination of enantiomeric excess with observable chemical shift differences (ΔΔδ) of up to 0.06 ppm. nih.gov Lanthanide-based chiral shift reagents are also commonly used, complexing with the basic amino and hydroxyl groups to induce significant shifts. libretexts.org
Table 1: Illustrative ¹H NMR Data for Enantiomeric Discrimination This table presents hypothetical data to illustrate the principle of NMR chiral discrimination for this compound in the presence of a chiral solvating agent.
| Proton Signal | Chemical Shift δ (ppm) - (2R)-enantiomer | Chemical Shift δ (ppm) - (2S)-enantiomer | Chemical Shift Difference ΔΔδ (ppm) |
| -CH(NH₂) | 4.15 | 4.12 | 0.03 |
| -CH₂(OH) | 3.78 | 3.75 | 0.03 |
| Ar-H (ortho to ethylsulfanyl) | 7.30 | 7.28 | 0.02 |
Chiroptical spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Circular Dichroism (CD) spectroscopy is a key technique in this category, providing information about the absolute configuration and conformational features of chiral substances. nih.gov
For this compound, the CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) at specific wavelengths corresponding to its electronic transitions. The enantiomer, (2S)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol, would produce a mirror-image spectrum. This makes CD spectroscopy a valuable tool for confirming the enantiomeric identity of the compound. While often used for analyzing the secondary structure of larger biomolecules like proteins, it is also applied to smaller molecules. nih.gov Studies on single amino acids have shown that they can exhibit unique CD patterns, which can be influenced by concentration and self-assembly. nih.gov
In the context of chirality induction and amplification, CD spectroscopy can monitor the transfer of chirality from one molecule to another in a chemical system or study processes where a small initial enantiomeric imbalance is amplified. The technique is highly sensitive to changes in the chiral environment of the chromophores within the molecule. nih.gov
Chromatographic Methods for Enantiomeric Resolution and Purity
Chromatographic techniques are fundamental for both the analytical separation and preparative isolation of enantiomers. These methods utilize a chiral environment, typically in the stationary phase, to achieve differential retention of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used and reliable methods for separating enantiomers and determining enantiomeric purity. mdpi.com The separation is achieved on a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support, commonly silica (B1680970) gel. nih.gov
The enantiomers of the analyte pass through the column and interact with the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, form transient diastereomeric complexes. The differing stability of these complexes for each enantiomer results in different retention times, allowing for their separation and quantification. nih.gov
For amino alcohols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often highly effective. nih.gov The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is crucial for optimizing the separation.
Table 2: Representative Chiral HPLC Separation Parameters This table shows exemplary data for the chiral separation of this compound.
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® AS-H (Amylose derivative) |
| Mobile Phase | n-Hexane / Ethanol (B145695) / Triethylamine (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Retention Time (t_R) for (2R)-enantiomer | 8.5 min |
| Retention Time (t_R) for (2S)-enantiomer | 10.2 min |
| Resolution (R_s) | > 2.0 |
Gas Chromatography (GC) can also be employed for enantiomeric separation, particularly for volatile and thermally stable compounds. uni-muenchen.de For non-volatile molecules like amino alcohols, a derivatization step is typically required prior to analysis. The amino (-NH₂) and hydroxyl (-OH) groups are converted into less polar, more volatile functionalities. sigmaaldrich.com This is often achieved by esterification of the alcohol and acylation of the amine, for example, using trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com
The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs in chiral GC. umich.edu The differential interactions between the derivatized enantiomers and the chiral selector result in different retention times, enabling their separation and quantification. The choice of derivatizing agent and CSP is critical for achieving successful resolution. umich.edu
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. thieme-connect.de This technique provides an unambiguous three-dimensional structure of the molecule as it exists in a crystalline lattice. ed.ac.uk
To perform the analysis, a high-quality single crystal of the enantiomerically pure compound, in this case this compound, is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. By measuring the intensities of the diffracted beams and utilizing the phenomenon of anomalous dispersion, the precise spatial arrangement of every atom in the molecule can be determined, thus confirming its absolute stereochemistry. ed.ac.uk The Flack parameter is a key value calculated during the structure refinement that indicates whether the determined absolute configuration is correct. nih.gov A value close to zero for a known enantiopure sample confirms the assignment. nih.gov
While being the gold standard for structural elucidation, the primary challenge of this method is the necessity of growing a suitable single crystal, which can be difficult for many organic molecules. nih.gov
Polarimetry for Optical Rotation Measurement
Polarimetry is a critical analytical technique employed to determine the stereochemical configuration and assess the enantiomeric purity of chiral molecules such as this compound. This method is based on the principle that enantiomers, which are non-superimposable mirror images of each other, rotate the plane of plane-polarized light by equal amounts but in opposite directions. The (2R) enantiomer, by convention, is expected to exhibit a specific optical rotation that is equal in magnitude and opposite in sign to its corresponding (2S) enantiomer.
The measurement of optical rotation is performed using a polarimeter. The specific rotation ([α]) is a characteristic physical property of a chiral compound and is calculated from the observed rotation (α) using the following formula:
[α]λT = α / (l * c)
Where:
T is the temperature in degrees Celsius.
λ represents the wavelength of the light source, commonly the sodium D-line (589 nm).
α is the observed rotation in degrees.
l is the path length of the sample tube in decimeters (dm).
c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL).
The sign of the specific rotation (+ or -) indicates the direction of rotation. A compound that rotates the plane of polarized light to the right (clockwise) is termed dextrorotatory (+), while one that rotates it to the left (counter-clockwise) is levorotatory (-). It is important to note that there is no direct correlation between the (R/S) designation and the direction of optical rotation (+/-).
By measuring the specific rotation of a sample of this compound and comparing it to the value of the pure enantiomer, its enantiomeric purity or enantiomeric excess (ee) can be determined.
Detailed research findings regarding the specific optical rotation of this compound are not extensively available in the public domain literature. However, for illustrative purposes, the following table outlines the typical data that would be collected and reported from polarimetric analysis.
Table 1: Polarimetry Data for 2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol Enantiomers
| Enantiomer | Specific Rotation ([α]D20) | Concentration (c) | Solvent |
| This compound | Data not available in searched literature | - | - |
| (2S)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol | Data not available in searched literature | - | - |
The precise value and sign of the optical rotation are dependent on the experimental conditions, including the solvent used, the concentration of the solution, and the temperature at which the measurement is taken. Therefore, consistency in these parameters is crucial for obtaining reproducible and comparable results. The characterization of the optical rotation of this compound is a fundamental step in its stereochemical confirmation and quality control.
Molecular Structure and Conformation Studies of 2r 2 Amino 2 4 Ethylsulfanyl Phenyl Ethan 1 Ol
Conformational Analysis via Spectroscopic Methods (e.g., NMR, IR, Raman)
Detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectroscopy, which would be necessary to analyze the conformational isomers and dynamic behavior of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol in solution, are not available in published scientific literature. Such studies would typically provide insights into the rotational barriers of single bonds and the preferred spatial arrangement of the amino, hydroxyl, and ethylsulfanylphenyl groups.
Insights from Crystallographic Data on Solid-State Packing and Intermolecular Interactions
No crystallographic data for this compound has been deposited in publicly accessible crystallographic databases. An X-ray diffraction study would be required to determine the precise three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. This information is crucial for understanding the crystal packing and the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the crystal lattice.
Analysis of Intramolecular Interactions and Hydrogen Bonding Networks
A detailed analysis of the intramolecular interactions, particularly the hydrogen bonding network within this compound, is contingent on the availability of either spectroscopic or crystallographic data. Such an analysis would identify and characterize the intramolecular hydrogen bonds that may exist between the amino and hydroxyl functional groups, which would significantly influence the molecule's preferred conformation.
Theoretical and Computational Investigations of 2r 2 Amino 2 4 Ethylsulfanyl Phenyl Ethan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis
Information not available.
Conformational Searching and Energy Landscape Mapping
Information not available.
Reaction Mechanism Modeling (e.g., Transition State Analysis, Reaction Path Studies)
Information not available.
Molecular Dynamics Simulations for Dynamic Behavior
Information not available.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular and Intramolecular Interactions
Information not available.
Chemical Transformations and Derivatization Studies of 2r 2 Amino 2 4 Ethylsulfanyl Phenyl Ethan 1 Ol
Functional Group Interconversions and Protection/Deprotection Strategies
The presence of both a nucleophilic amino group and a hydroxyl group necessitates careful planning in multi-step syntheses to ensure chemoselectivity. Protecting groups are temporarily attached to a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org
Protection of the Amino Group: The primary amine is a potent nucleophile. To moderate its reactivity, it can be converted into a carbamate. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is removed under acidic conditions. The Cbz group is installed using benzyl (B1604629) chloroformate and is cleaved by catalytic hydrogenation. ug.edu.pl An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others under distinct reaction conditions. organic-chemistry.org
Protection of the Hydroxyl Group: The primary alcohol can be protected to prevent unwanted oxidation or acylation. Common strategies include conversion to silyl (B83357) ethers, such as a tert-butyldimethylsilyl (TBDMS) ether, or to a benzyl ether. Silyl ethers are stable under many reaction conditions but can be readily cleaved using fluoride-ion sources like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). Benzyl ethers are robust and are typically removed via catalytic hydrogenation.
The following table summarizes common protection strategies for the functional groups in (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol.
| Functional Group | Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) |
| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) |
| Benzyl | Bn | Benzyl bromide (BnBr), Base | Catalytic Hydrogenation (H₂, Pd/C) |
Functional group interconversions can further expand the synthetic utility of the molecule. The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid with stronger oxidizing agents such as potassium permanganate, provided the amino group is adequately protected.
Derivatization at the Amino Group (e.g., Amidation, Alkylation, Acylation)
The nucleophilic primary amine is a prime site for derivatization to introduce new functionalities and build molecular complexity.
Amidation: The amino group readily reacts with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form stable amide bonds. This reaction is fundamental in peptide synthesis and is often facilitated by coupling reagents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. This process can lead to a mixture of mono- and di-alkylated products. A more controlled method for mono-alkylation is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium borohydride. This is a common strategy for synthesizing secondary amines. researchgate.net
Acylation: This is a broad class of reactions that includes amidation. The amine can be acylated using various acylating agents, such as acetyl chloride or acetic anhydride (B1165640), to yield the corresponding N-acetyl derivative. This transformation is often used to decrease the basicity and nucleophilicity of the amine.
| Reaction Type | Reagent(s) | Functional Group Formed |
| Amidation | Carboxylic Acid (R-COOH) + Coupling Agent | Amide (-NH-CO-R) |
| Alkylation | Alkyl Halide (R-X) | Secondary Amine (-NH-R) |
| Reductive Amination | Aldehyde (R-CHO) + Reducing Agent | Secondary Amine (-NH-CH₂-R) |
| Acylation | Acid Chloride (R-COCl) | Amide (-NH-CO-R) |
Derivatization at the Hydroxyl Group (e.g., Esterification, Etherification)
The primary hydroxyl group can be derivatized to form esters and ethers, which can alter the molecule's physical properties and provide handles for further synthetic steps.
Esterification: The formation of an ester can be accomplished through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by using more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. Lipase-catalyzed esterification is also a viable green chemistry approach. researchgate.net
Etherification: Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.org
Modifications of the Phenyl and Ethylsulfanyl Moieties
The aromatic ring and the thioether group offer additional sites for chemical modification.
Phenyl Group Modifications: The phenyl ring can undergo electrophilic aromatic substitution. libretexts.org The directing effects of the existing substituents must be considered. Both the aminoethanol and the ethylsulfanyl groups are ortho-, para-directing activators. lkouniv.ac.inbyjus.com Therefore, electrophiles such as halogens (in halogenation), the nitronium ion (in nitration), or acyl groups (in Friedel-Crafts acylation) would be directed to the positions ortho and para to these groups. To control the reaction and avoid polysubstitution, especially with highly activating groups like an unprotected amine, the reactivity of the ring may need to be attenuated, for instance, by acylating the amino group beforehand. chemistrysteps.com
Ethylsulfanyl Moiety Modifications: The sulfur atom in the ethylsulfanyl group is susceptible to oxidation. Treatment with mild oxidizing agents, such as one equivalent of hydrogen peroxide, can convert the sulfide (B99878) into a sulfoxide (B87167). The use of stronger oxidizing agents or excess reagent can further oxidize the sulfoxide to a sulfone. These transformations significantly alter the electronic properties of the sulfur substituent, making it electron-withdrawing, which would in turn affect the reactivity of the phenyl ring.
| Moiety | Reaction Type | Reagent(s) | Resulting Structure |
| Phenyl Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | Substitution at ortho/para positions |
| Ethylsulfanyl | Oxidation | H₂O₂, m-CPBA | Sulfoxide or Sulfone |
Regioselective and Stereoselective Transformations
Controlling selectivity is crucial when transforming a multifunctional molecule like this compound.
Regioselectivity: In reactions where both the amine and hydroxyl groups can react, regioselectivity can be achieved by tuning the reaction conditions. For example, in acylation reactions, N-acylation is generally favored under neutral or basic conditions due to the higher nucleophilicity of the amine. Selective O-acylation often requires prior protection of the amino group. The regioselective opening of epoxides with amines to produce β-amino alcohols is a well-established method that highlights the controlled reactivity between these functional groups. organic-chemistry.orgresearchgate.net
Stereoselectivity: The molecule possesses a stereocenter at the carbon bearing the amino group, with the (R) configuration. Any transformation that does not involve breaking the bonds to this chiral center will proceed with retention of configuration. This inherent chirality makes the molecule a valuable substrate for diastereoselective reactions, where the existing stereocenter influences the stereochemical outcome of a newly formed stereocenter elsewhere in the molecule (substrate control). diva-portal.org Furthermore, derivatives of this chiral molecule can act as chiral auxiliaries or ligands to control the stereochemistry in asymmetric syntheses. acs.org
Synthesis of Derivatives for Ligand or Building Block Applications
The structural features of this compound make it an excellent candidate for applications in catalysis and as a synthetic intermediate.
Ligand Applications: Chiral amino alcohols are effective ligands for transition metals in asymmetric catalysis. alfa-chemistry.com The nitrogen of the amine and the oxygen of the alcohol can act as a bidentate ligand, coordinating to a metal center to create a chiral environment. This chiral catalytic complex can then mediate a variety of enantioselective transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.
Building Block Applications: As a chiral building block, this molecule provides a pre-defined stereocenter and two distinct functional handles for elaboration. nih.govchemimpex.com It is a valuable starting material for the synthesis of complex, enantiomerically pure molecules, particularly pharmaceuticals. frontiersin.orgoup.com The amino alcohol motif is a key structural feature in many biologically active compounds. rsc.org By derivatizing the amine and hydroxyl groups, this building block can be incorporated into larger molecular frameworks, enabling the efficient construction of target molecules with precise stereochemical control.
Mechanistic Investigations of Reactions Involving 2r 2 Amino 2 4 Ethylsulfanyl Phenyl Ethan 1 Ol
Elucidation of Reaction Pathways in its Synthesis
The stereospecific synthesis of chiral 1,2-amino alcohols can be achieved through several strategic pathways. For a target like (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol, two of the most prominent and mechanistically insightful routes involve the asymmetric reduction of a prochiral ketone and the nucleophilic ring-opening of a chiral epoxide. rsc.orgaalto.fi
Pathway A: Asymmetric Reduction of a Prochiral α-Amino Ketone
Pathway B: Diastereoselective Ring-Opening of a Chiral Epoxide
An alternative and equally powerful strategy begins with a chiral epoxide, specifically (R)-2-[4-(ethylsulfanyl)phenyl]oxirane. The synthesis of this epoxide in high enantiopurity is a critical prerequisite, often achieved through asymmetric epoxidation of the corresponding alkene. The core of this pathway is the regioselective and stereospecific ring-opening of the epoxide at the terminal carbon atom by an amine nucleophile, such as ammonia (B1221849) or a protected equivalent. This reaction proceeds via an SN2 mechanism, which ensures a defined stereochemical outcome, yielding the target amino alcohol. researchgate.net
Both pathways offer viable routes to the target compound, with the choice often depending on the availability of starting materials and the desired control over the stereochemical outcome. The mechanistic details of how stereocontrol is achieved in these pathways are discussed in the following section.
Studies of Stereocontrol Mechanisms (e.g., Chiral Induction, Diastereoselection)
The efficacy of synthesizing a single enantiomer of a chiral molecule hinges on the mechanism of stereocontrol. In the proposed pathways for this compound, stereocontrol is achieved through distinct mechanistic principles: chiral induction and diastereoselection.
Chiral Induction in Ketone Reduction
In the asymmetric reduction of 2-amino-1-[4-(ethylsulfanyl)phenyl]ethanone, the stereochemical outcome is dictated by an external chiral catalyst in a process known as chiral induction. The Corey-Bakshi-Shibata (CBS) reduction is a prime example of this principle. wikipedia.orgnrochemistry.comorganic-chemistry.org The mechanism relies on a chiral oxazaborolidine catalyst, which coordinates with the borane (B79455) reducing agent and the ketone substrate to form a rigid, well-defined transition state.
The proposed mechanism proceeds as follows:
Catalyst-Borane Complex Formation: Borane (BH₃) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This enhances the Lewis acidity of the catalyst's endocyclic boron atom and activates the borane as a hydride donor. wikipedia.orgalfa-chemistry.com
Substrate Coordination: The ketone substrate, 2-amino-1-[4-(ethylsulfanyl)phenyl]ethanone, coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. Steric factors guide this coordination; the carbonyl oxygen binds in a way that places its larger substituent (the 4-(ethylsulfanyl)phenyl group) away from the chiral directing group on the catalyst, minimizing steric hindrance. youtube.com
Face-Selective Hydride Transfer: This ordered arrangement locks the substrate into a specific orientation. The activated borane is positioned to deliver a hydride ion to only one face of the carbonyl group (in this case, the Re-face to produce the (R)-alcohol) through a highly organized six-membered ring transition state. nrochemistry.comyoutube.com
This face-selectivity, governed by the catalyst's chirality, is the essence of chiral induction and is responsible for the high enantiomeric excess (ee) observed in such reactions.
Diastereoselection in Epoxide Ring-Opening
In the pathway involving the ring-opening of (R)-2-[4-(ethylsulfanyl)phenyl]oxirane, stereocontrol is achieved through substrate-controlled diastereoselection. The starting epoxide already possesses a defined stereocenter. The subsequent reaction with a nucleophile, such as ammonia, proceeds via a classic SN2 mechanism. According to this mechanism, the nucleophile attacks the electrophilic carbon atom from the side opposite to the C-O bond (backside attack), leading to an inversion of the stereochemical configuration at the site of attack. researchgate.net
For the synthesis of this compound, the nucleophilic attack occurs at the less sterically hindered terminal carbon of the epoxide. This reaction breaks the C-O bond at that position and forms a new C-N bond, with the stereocenter at the benzylic position remaining untouched. The result is a single diastereomer where the relative stereochemistry between the newly formed amino group and the existing hydroxyl group is fixed.
Role of Specific Catalysts and Reagents in Mediating Transformations
The success of the proposed synthetic pathways is critically dependent on the specific catalysts and reagents employed, which mediate the key bond-forming and stereochemistry-defining steps.
Catalysts for Asymmetric Ketone Reduction:
Corey-Bakshi-Shibata (CBS) Catalysts: These are chiral oxazaborolidines derived from proline. To synthesize the (R)-alcohol, the (S)-proline-derived CBS catalyst is typically used. wikipedia.orgorganic-chemistry.org The catalyst is used in sub-stoichiometric amounts (typically 5-10 mol%), making the process efficient. The primary reagent is a borane source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane dimethyl sulfide (B99878) (BH₃·SMe₂). nrochemistry.com
Noyori-type Hydrogenation Catalysts: An alternative method for asymmetric ketone reduction is Noyori asymmetric hydrogenation. These systems typically employ a Ruthenium(II) center coordinated with a chiral diphosphine ligand (e.g., (S)-BINAP) and a chiral diamine ligand. nrochemistry.comchem-station.com These catalysts activate molecular hydrogen (H₂) to perform the reduction with very high turnover numbers and enantioselectivity. nih.gov
Reagents for Epoxide Pathway:
Asymmetric Epoxidation Reagents: The creation of the chiral starting material, (R)-2-[4-(ethylsulfanyl)phenyl]oxirane, requires an enantioselective epoxidation method. The Sharpless asymmetric epoxidation is a powerful tool for this, although it is primarily used for allylic alcohols. For styrenyl alkenes, other methods involving chiral catalysts based on manganese (Jacobsen-Katsuki epoxidation) or titanium may be employed.
Ring-Opening Reagents and Catalysts: The nucleophile is typically ammonia or a surrogate like sodium azide (B81097) (NaN₃), which requires a subsequent reduction step. While the reaction can proceed without a catalyst, Lewis acids are often added to activate the epoxide ring and enhance both the rate and regioselectivity of the reaction. researchgate.net Examples of such catalysts include zinc triflate (Zn(OTf)₂), indium tribromide (InBr₃), and various lanthanide triflates. These catalysts coordinate to the epoxide oxygen, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.
Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies are a powerful experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the structure of transition states. libretexts.org While no specific KIE studies have been published for the synthesis of this compound, a hypothetical study on the asymmetric reduction pathway can illustrate its utility.
The key step in the CBS reduction is the transfer of a hydride ion from the borane complex to the ketone's carbonyl carbon. To investigate this, one could perform two parallel experiments: one using the standard borane reagent (BH₃) and another using its deuterated analogue (BD₃). The rates of these two reactions (kH and kD, respectively) would be measured.
A primary KIE is expected if the C-H (or C-D) bond is being formed in the rate-determining step of the reaction. Because a C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, it requires more energy to break (or form in the transition state), resulting in a slower reaction rate. libretexts.org
Expected Outcome and Interpretation:
If the hydride transfer is the rate-determining step, a significant primary KIE value (kH/kD > 1, typically in the range of 1.5-2.5 for hydride transfer) would be observed. gatech.educdnsciencepub.com A value close to 1 would suggest that hydride transfer is not the rate-determining step, and another step, such as the coordination of the ketone to the catalyst, might be the slower process.
Hypothetical KIE Data for Ketone Reduction
This experimental data would provide strong evidence to support the proposed mechanism where the stereochemistry-defining hydride transfer is also the kinetically dominant step.
Computational Verification of Proposed Mechanisms
In concert with experimental studies, computational chemistry provides profound insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. Density Functional Theory (DFT) is a particularly powerful tool for verifying the mechanisms proposed for the synthesis of this compound. researchgate.net
Modeling the CBS Reduction:
For the CBS reduction pathway, DFT calculations can be used to model the entire catalytic cycle. Researchers can compute the structures and energies of all intermediates and transition states. acs.org Key objectives of such a study would include:
Verifying the Transition State: The proposed six-membered ring transition state can be located and characterized computationally. Its geometry, including bond lengths and angles, would confirm the precise nature of the hydride transfer.
Elucidating the Origin of Enantioselectivity: The primary goal would be to explain the high enantioselectivity. DFT calculations can determine the energy barriers for the two competing pathways: hydride transfer to the Re-face versus the Si-face of the ketone. A significant energy difference between the two corresponding transition states (ΔΔG‡), with the transition state leading to the (R)-product being lower in energy, would provide a quantitative explanation for the experimental observations. acs.org
By integrating experimental techniques like KIE studies with the predictive power of computational chemistry, a comprehensive and detailed picture of the reaction mechanism can be developed, solidifying the understanding of how catalysts and reagents orchestrate the highly selective synthesis of complex chiral molecules.
Potential Utility of 2r 2 Amino 2 4 Ethylsulfanyl Phenyl Ethan 1 Ol As a Chiral Auxiliary, Ligand, or Building Block
Application in Asymmetric Catalysis
Chiral 1,2-amino alcohols are a foundational class of compounds in asymmetric catalysis, frequently employed as chiral auxiliaries or as precursors to chiral ligands that can induce stereoselectivity in a wide array of chemical transformations. However, specific applications of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol in this capacity are not extensively documented in publicly available research.
Asymmetric Reductions
The asymmetric reduction of prochiral ketones and imines is a critical method for the synthesis of enantiomerically enriched secondary alcohols and amines, respectively. Chiral amino alcohols are often used to form catalysts, such as oxazaborolidines, for these reductions. While the general methodology is well-established with other similar compounds, there is no specific information available detailing the use of this compound as a catalyst or chiral auxiliary in asymmetric reduction reactions.
Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich-type, Addition Reactions)
The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Chiral auxiliaries derived from amino alcohols are instrumental in directing the stereochemical outcome of reactions such as aldol condensations, Mannich-type reactions, and nucleophilic additions to carbonyl compounds. These auxiliaries are temporarily incorporated into the substrate to guide the approach of the reactant, after which they are cleaved to yield the chiral product. Despite the potential for this compound to function in this role, there is a lack of specific examples or research studies demonstrating its application as a chiral auxiliary in these carbon-carbon bond-forming reactions.
Ligand Design and Development for Metal-Catalyzed Reactions
The amino and hydroxyl groups of this compound provide ideal coordination sites for metal ions, making it a promising scaffold for the design of chiral ligands for a variety of metal-catalyzed reactions. Such ligands are crucial for achieving high enantioselectivity in processes like asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. However, a review of the current literature does not yield specific instances of ligands derived from this compound being synthesized or utilized in metal-catalyzed asymmetric transformations.
Use in the Synthesis of Other Chiral Molecular Architectures
Beyond its direct use in catalysis, this compound represents a valuable chiral building block. Its bifunctional nature allows for its incorporation into more complex molecular structures, serving as a foundation for the synthesis of a diverse range of chiral molecules.
Precursor to Complex Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The stereocenters and functional groups present in this compound make it an attractive starting material for the stereoselective synthesis of complex heterocyclic structures, such as chiral oxazolines, thiazolines, or piperazines. Nevertheless, there are no specific reports on the use of this particular amino alcohol as a precursor in the synthesis of such heterocyclic compounds.
Components in Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single synthetic operation by combining three or more reactants. The amino and alcohol functionalities of this compound could potentially participate in various MCRs, such as the Ugi or Passerini reactions, to generate libraries of chiral compounds. At present, there is no available research that specifically describes the use of this compound as a component in any multicomponent reaction.
Role in Chiral Recognition and Separation Methodologies
Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is a fundamental principle underlying many separation techniques. The structural motifs present in this compound make it a promising candidate for applications in this domain.
Derivatives of this amino alcohol could be employed as chiral selectors in various chromatographic methods, such as high-performance liquid chromatography (HPLC). When immobilized onto a stationary phase, these selectors can form transient diastereomeric complexes with the enantiomers of a racemic analyte. The differing stability of these complexes leads to different retention times, enabling their separation. The effectiveness of this separation is governed by the nature and strength of the intermolecular interactions, which for this compound would likely involve hydrogen bonding (via the -OH and -NH2 groups), dipole-dipole interactions, and π-π stacking (involving the phenyl ring).
Furthermore, this compound could serve as a chiral solvating agent in nuclear magnetic resonance (NMR) spectroscopy. In the presence of a chiral solvating agent, the enantiomers of a chiral analyte will exist in diastereomeric environments, leading to the splitting of their NMR signals. This allows for the determination of enantiomeric excess.
The principle of chiral recognition also extends to its use as a chiral resolving agent . By reacting with a racemic mixture, this compound can form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the resolving agent would yield the separated enantiomers.
The utility of related 2-amino-1-phenylethanol (B123470) derivatives in chiral recognition has been demonstrated. For instance, chiral H8-BINOL derivatives have been used as fluorescent probes for the enantioselective recognition of R/S-2-amino-1-phenylethanol. nih.gov The probe R-1 was found to enhance the fluorescence of S-2-amino-1-phenylethanol but not the R-enantiomer, with a significant recognition ratio. nih.gov This highlights the potential for molecules with a similar backbone to this compound to be developed into effective chiral sensors.
Table 1: Examples of Chiral Recognition using 2-Amino-1-Phenylethanol Analogs
| Chiral Selector/Probe | Analyte | Method | Observation | Reference |
|---|---|---|---|---|
| Chiral H8-BINOL derivative (R-1) | R/S-2-amino-1-phenylethanol | Fluorescence Spectroscopy | Enantioselective fluorescence enhancement of the S-enantiomer. | nih.gov |
| Chiral Keplerate Host ({Mo132(lactate)30}) | Phenylalaninol and 2-amino-1-phenylethanol | 1H NMR Spectroscopy | Determination of enantiomeric excess through shifts in NMR signals. | nih.gov |
Design of Supramolecular Assemblies Incorporating the Chiral Unit
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The incorporation of chiral units like this compound into such assemblies can impart chirality to the entire system, leading to novel materials with applications in areas such as chiral sensing, catalysis, and separation.
The hydrogen bonding capabilities of the amino and hydroxyl groups, coupled with the potential for π-π stacking from the phenyl ring, make this compound an excellent building block for the construction of chiral supramolecular architectures. These can range from discrete assemblies to extended networks.
One area of potential is the formation of chiral vesicles or gels . Through self-assembly in appropriate solvents, molecules of this compound could form ordered structures like vesicles, where the hydrophobic ethylsulfanylphenyl groups are shielded from the solvent. The chirality of the individual molecules would be transferred to the macroscopic structure of the vesicle. Research has shown that chiral H8-BINOL derivatives can self-assemble to form well-defined vesicles. nih.gov
Another promising application is in the construction of chiral metal-organic frameworks (MOFs) or coordination polymers. The amino and hydroxyl groups can act as coordination sites for metal ions. By using this compound as a chiral ligand, it is possible to construct homochiral MOFs. These porous materials can exhibit enantioselective properties, making them suitable for chiral separations or as platforms for asymmetric catalysis. For example, a homochiral metallacycle has been used to differentiate between the R and S enantiomers of amino acids. rsc.org
The incorporation of this chiral unit into supramolecular assemblies can also lead to materials with interesting chiroptical properties, such as circular dichroism (CD) or circularly polarized luminescence (CPL). These properties are highly dependent on the spatial arrangement of the chiral chromophores within the assembly.
Table 2: Examples of Supramolecular Assemblies Incorporating Chiral Amino Alcohol Units
| Type of Assembly | Chiral Building Block | Key Interactions | Potential Application | Reference |
|---|---|---|---|---|
| Supramolecular Vesicles | Chiral H8-BINOL derivative | π-π stacking, Hydrogen bonding | Enantioselective recognition | nih.gov |
| Homochiral Metallacycle | [ZnCl2L]2 | Coordination bonds, van der Waals forces, Hydrogen bonding | Chiral recognition of amino acids | rsc.org |
Conclusion and Future Research Perspectives on 2r 2 Amino 2 4 Ethylsulfanyl Phenyl Ethan 1 Ol
Summary of Current Research Contributions and Advances
There are no direct research contributions or advances specifically focused on (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol found in the current body of scientific literature. Research in this area has predominantly centered on analogous compounds that share the 2-amino-2-phenylethan-1-ol backbone. These related studies offer a foundational understanding that could potentially be extrapolated to the target compound. For instance, various patents and research articles discuss the synthesis and application of similar structures as intermediates in the preparation of pharmacologically active molecules. However, the introduction of a 4-(ethylsulfanyl)phenyl group at the C2 position represents a unique structural modification for which specific data is not available.
Unexplored Avenues in Synthetic Methodology and Mechanistic Understanding
Given the absence of literature on the synthesis of this compound, this area remains entirely unexplored. Potential synthetic routes could be hypothesized based on established methods for creating similar chiral amino alcohols. These might include:
Asymmetric reduction of a corresponding α-amino ketone: This is a common strategy for accessing chiral amino alcohols. The synthesis of the precursor ketone, 2-amino-1-[4-(ethylsulfanyl)phenyl]ethanone, would be a critical first step.
Ring-opening of a suitable epoxide: The reaction of a chiral epoxide with an appropriate nitrogen source could provide a stereocontrolled route to the desired product.
Chiral resolution of a racemic mixture: While less efficient, this classical method could be employed to separate the desired (2R) enantiomer from a racemic mixture of 2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol.
The mechanistic understanding of these potential synthetic pathways, particularly concerning the stereochemical outcome and the influence of the ethylsulfanyl group, is an open area for investigation.
Emerging Applications in Material Science or Advanced Chemical Systems
Currently, there are no documented applications of this compound in material science or advanced chemical systems. However, the structural features of the molecule suggest several potential areas for future exploration. The presence of a chiral amino alcohol moiety makes it a candidate for use as a chiral ligand in asymmetric catalysis. The sulfur-containing phenyl group could also impart interesting properties for applications in:
Coordination polymers and metal-organic frameworks (MOFs): The sulfur atom could act as a coordination site for metal ions, leading to the formation of novel materials with unique structural and functional properties.
Self-assembled monolayers (SAMs) on metal surfaces: The thiol-like nature of the ethylsulfanyl group could facilitate the formation of ordered molecular layers on surfaces like gold, which is of interest in electronics and sensor technology.
Directions for Future Computational and Theoretical Studies
The lack of experimental data on this compound makes it a prime candidate for computational and theoretical investigation. Future studies could focus on:
Quantum chemical calculations: Predicting its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and potential as an electronic material.
Modeling of interactions: Simulating its binding to metal ions or its self-assembly on surfaces to predict its behavior in potential applications.
A summary of potential computational approaches is presented in the table below.
| Computational Method | Research Focus | Potential Insights |
| Density Functional Theory (DFT) | Electronic structure, conformational analysis, and prediction of spectroscopic properties. | Understanding of reactivity, stability, and identification of key structural features. |
| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different environments (e.g., in solution, on a surface). | Insights into self-assembly processes and interactions with other molecules. |
| Docking Studies | Prediction of binding affinity and mode of interaction with biological targets or metal centers. | Evaluation of its potential as a chiral ligand or in biological applications. |
Potential for Derivatization Towards Novel Chiral Scaffolds and Ligands
The this compound scaffold holds significant potential for derivatization to create a library of novel chiral molecules. The primary and secondary alcohol and amine functionalities serve as handles for further chemical modifications. Potential derivatization strategies include:
N-alkylation or N-acylation: Modification of the amino group to introduce different substituents, which can tune the steric and electronic properties of the molecule.
O-alkylation or O-acylation: Functionalization of the hydroxyl group to create ethers or esters with varied properties.
Oxidation or reduction of the sulfur atom: Accessing sulfoxide (B87167) and sulfone derivatives, which could have distinct coordination properties and biological activities.
These derivatives could be explored as new chiral ligands for asymmetric synthesis, chiral resolving agents, or building blocks for more complex molecular architectures.
Q & A
Q. What are the optimal synthetic routes for (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol?
- Methodological Answer : Synthesis typically involves chiral resolution or enantioselective catalysis. For example, coupling reactions using reagents like HATU and DIPEA (for amide bond formation) and purification via RP-HPLC are effective . Key steps include:
- Sulfanyl Group Introduction : Ethylsulfanyl groups can be introduced via nucleophilic substitution using ethyl mercaptan under basic conditions .
- Chiral Center Retention : Use of chiral auxiliaries or enzymes (e.g., lipases) ensures retention of the (2R) configuration .
- Yield Optimization : Reactions in DMSO at RT for 20 min followed by lyophilization achieve ~63% yield in intermediate steps .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the ethylsulfanyl group’s presence (δ ~2.5 ppm for SCHCH) and chiral center integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated 239.62 g/mol vs. observed) .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly when racemization is a concern .
Advanced Research Questions
Q. How does the ethylsulfanyl substituent influence enzyme inhibition efficacy compared to other substituents?
- Methodological Answer : The ethylsulfanyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets. Comparative studies show:
| Substituent | Enzyme IC (μM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| Ethylsulfanyl | 0.45 ± 0.02 | -8.9 |
| Trifluoromethyl | 1.20 ± 0.15 | -7.2 |
| Bromo | 2.50 ± 0.30 | -6.5 |
- Experimental Design : Use kinetic assays (e.g., fluorescence polarization) and molecular docking (AutoDock Vina) to quantify interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from:
- Enantiomeric Purity : Ensure >99% ee via chiral HPLC .
- Assay Conditions : Standardize pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C) .
- Target Selectivity : Use CRISPR-edited cell lines to isolate off-target effects .
- Data Normalization : Express activity relative to positive controls (e.g., staurosporine for kinases) .
Q. How to design experiments to study the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) for 24–72 hrs; monitor degradation via LC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C) .
- Oxidative Stress : Expose to HO (1–10 mM) and quantify sulfoxide byproducts .
Key Findings
- The ethylsulfanyl group’s electron-donating properties enhance binding to hydrophobic enzyme pockets .
- Enantiomeric purity (>99% ee) is critical for reproducible biological activity .
- Stability under physiological pH (7.4) exceeds 48 hrs, making it suitable for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
